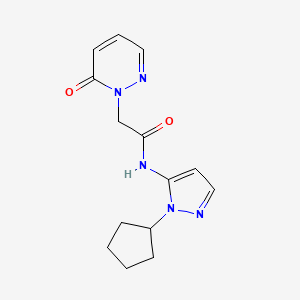
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopentyl group, a pyrazole ring, and a pyridazinone moiety, making it a versatile molecule for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group. The pyridazinone moiety is then synthesized separately and coupled with the pyrazole derivative through an acylation reaction.
-
Step 1: Synthesis of 2-cyclopentylpyrazole
Reagents: Cyclopentanone, hydrazine hydrate, and an acid catalyst.
Conditions: Reflux in ethanol.
Reaction: Cyclopentanone reacts with hydrazine hydrate to form 2-cyclopentylpyrazole.
-
Step 2: Synthesis of 6-oxopyridazin-1-yl acetic acid
Reagents: Pyridazine-3,6-dione, chloroacetic acid, and a base.
Conditions: Heating under reflux.
Reaction: Pyridazine-3,6-dione reacts with chloroacetic acid to form 6-oxopyridazin-1-yl acetic acid.
-
Step 3: Coupling Reaction
Reagents: 2-cyclopentylpyrazole, 6-oxopyridazin-1-yl acetic acid, and a coupling agent (e.g., EDCI).
Conditions: Room temperature, in the presence of a base.
Reaction: The two intermediates are coupled to form this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
-
Reduction: : Reduction reactions can be used to alter the oxidation state of the compound.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous conditions to prevent side reactions.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Applications De Recherche Scientifique
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide: shares similarities with other pyrazole and pyridazinone derivatives.
Examples: Pyrazole-based inhibitors, pyridazinone-based pharmaceuticals.
Uniqueness
- The combination of a cyclopentyl group, pyrazole ring, and pyridazinone moiety in a single molecule is relatively unique.
- This structural uniqueness contributes to its diverse range of applications and potential for novel therapeutic uses.
Propriétés
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-13(10-18-14(21)6-3-8-15-18)17-12-7-9-16-19(12)11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHUFJJTJXMFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
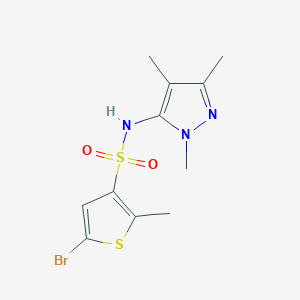
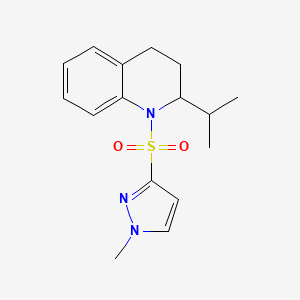
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6974962.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine](/img/structure/B6974967.png)
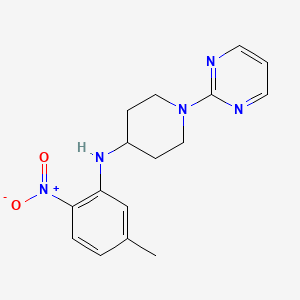
![N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B6974976.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B6974977.png)
![2-methoxy-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxan-4-yl)ethanamine](/img/structure/B6974980.png)
![[(3S,4R)-1-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6974981.png)

![[5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6975002.png)
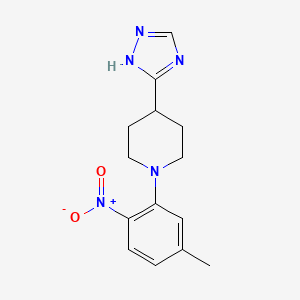
![3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6975025.png)
![[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[2-(2,2-difluoroethyl)pyrazol-3-yl]methanone](/img/structure/B6975030.png)
